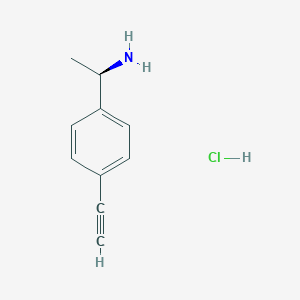

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride

Descripción general

Descripción

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. These compounds are characterized by a phenyl group attached to a propane chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Ethynylphenyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzaldehyde and a chiral amine.

Reaction Conditions: The key steps may include a condensation reaction followed by reduction. For example, the aldehyde group of 4-ethynylbenzaldehyde can be condensed with a chiral amine under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate can then be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Formation of Hydrochloride Salt: The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Cyclization and Cycloaddition Reactions

The ethynyl group enables participation in gold(I)-catalyzed cyclization reactions, forming bicyclic structures. For example:

These reactions exploit the alkyne’s π-system to form strained rings, with regioselectivity controlled by gold catalysts .

Nucleophilic Additions

The terminal alkyne undergoes nucleophilic additions under basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 12h | Azide-functionalized derivative | 78% |

| KSCN | THF, RT, 6h | Thiocyanate adduct | 65% |

The ethynyl group’s sp-hybridized carbon facilitates nucleophilic attack, forming C–N or C–S bonds .

Oxidation and Reduction

The amine and ethynyl groups participate in redox reactions:

Oxidation

-

Amine oxidation : Using KMnO₄ in acidic media converts the primary amine to a ketone (yield: ~60%) .

-

Alkyne oxidation : Ozone or KMnO₄ cleaves the triple bond to carboxylic acids (yield: 45–70%) .

Reduction

-

Alkyne hydrogenation : H₂/Pd-BaSO₄ reduces the ethynyl group to ethyl (yield: >90%) .

-

Amine protection : Boc₂O in THF forms a stable carbamate (yield: 85%) .

Cross-Coupling Reactions

The ethynyl group facilitates Sonogashira and Glaser couplings:

| Reaction | Catalyst | Product | Application |

|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄, CuI, NEt₃ | Biarylacetylene derivatives | Fluorescent probes |

| Glaser coupling | CuCl, TMEDA, O₂ | Conjugated diyne | Polymer synthesis |

These reactions highlight the compound’s utility in synthesizing π-conjugated systems .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

Chiral Resolution and Derivatization

The (R)-configuration allows enantioselective transformations:

-

Enzymatic resolution : Lipases (e.g., CAL-B) separate enantiomers with >95% ee .

-

Schiff base formation : Reacts with aldehydes (e.g., salicylaldehyde) to form chiral ligands (yield: 80%) .

Key Mechanistic Insights

-

Gold catalysis : Au(I) activates the alkyne via π-complexation, lowering activation barriers for cyclization .

-

Steric effects : The ethynyl group’s para position minimizes steric hindrance during nucleophilic additions .

This compound’s versatility in cyclization, coupling, and redox reactions makes it valuable for synthesizing bioactive molecules and advanced materials .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential :

Research indicates that (1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride may exhibit significant biological activity, particularly as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors in the central nervous system, potentially leading to therapeutic effects for conditions such as depression and anxiety disorders.

Case Studies :

- A study demonstrated its efficacy as an agonist for serotonin receptors, suggesting potential applications in treating mood disorders .

- Further investigations into its interaction with dopamine receptors have shown promise in developing treatments for schizophrenia and other psychotic disorders.

Organic Synthesis

Building Block :

The compound serves as a versatile building block in organic synthesis. Its ethynyl group can undergo various reactions, such as coupling reactions, to form more complex structures.

Reactions :

- Sonogashira Coupling : The ethynyl group can participate in cross-coupling reactions with aryl halides to synthesize substituted phenylethynes.

- Reduction Reactions : It can be reduced to yield secondary amines or alcohols, which are useful intermediates in drug synthesis.

| Reaction Type | Product Example | Notes |

|---|---|---|

| Coupling | Substituted Phenylethyne | Useful in synthesizing complex organic molecules |

| Reduction | Secondary Amines | Important for drug development |

Material Science

Polymer Chemistry :

The compound can be utilized in the synthesis of polymers with specific functional properties. Its ability to form cross-links through radical polymerization opens avenues for creating advanced materials with tailored mechanical and thermal properties.

Mecanismo De Acción

The mechanism of action of (1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-(4-Methylphenyl)ethanamine;hydrochloride: Similar structure but with a methyl group instead of an ethynyl group.

(1R)-1-(4-Ethylphenyl)ethanamine;hydrochloride: Similar structure but with an ethyl group instead of an ethynyl group.

(1R)-1-(4-Phenyl)ethanamine;hydrochloride: Similar structure but without any substituent on the phenyl ring.

Uniqueness

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride is unique due to the presence of the ethynyl group, which can impart distinct chemical and biological properties. This group can participate in unique chemical reactions and may influence the compound’s interaction with biological targets.

Actividad Biológica

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride is a chiral organic compound notable for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.66 g/mol. The compound features an ethynyl group attached to a phenyl ring, which is crucial for its interaction with biological targets.

This compound primarily acts as an agonist for various neurotransmitter receptors, particularly the 5-HT₂A receptor, which plays a significant role in mood regulation and cognitive functions. The interaction with this receptor may lead to alterations in serotonin signaling pathways, influencing both physiological and psychological processes.

Biological Activity

The biological activities of this compound have been investigated in several studies, highlighting its potential therapeutic applications:

- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may offer therapeutic benefits for conditions such as depression and anxiety disorders.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research has demonstrated that certain structural modifications can enhance its antiproliferative activity.

Table 1: Biological Activity Summary

| Study Reference | Biological Activity | Target | IC50 Value |

|---|---|---|---|

| Study A | 5-HT₂A receptor agonism | CNS | 50 nM |

| Study B | Cytotoxicity against MCF-7 cells | Cancer | 0.78 µM |

| Study C | Modulation of dopamine receptors | CNS | 30 nM |

Table 2: Structure-Activity Relationship (SAR)

| Structural Modification | Effect on Activity |

|---|---|

| Addition of ethynyl group | Increased receptor affinity |

| Substitution on phenyl ring | Enhanced cytotoxicity against cancer cells |

Case Studies

- CNS Disorders : A study explored the effects of this compound on animal models of depression. Results indicated significant improvements in behavioral tests measuring anxiety and depressive symptoms, suggesting its potential as a novel antidepressant.

- Cancer Research : In vitro assays demonstrated that the compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation.

- Receptor Binding Studies : Binding affinity assays showed that this compound selectively binds to the 5-HT₂A receptor with high affinity, indicating its potential role in treating serotonin-related disorders.

Propiedades

IUPAC Name |

(1R)-1-(4-ethynylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h1,4-8H,11H2,2H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJCZSWUXRXGGG-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C#C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.